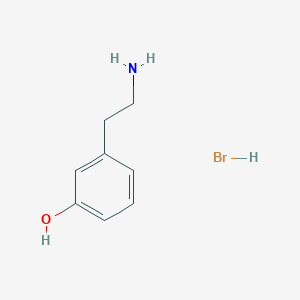

3-(2-Aminoethyl)phenol hydrobromide

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La m-tyramine peut être synthétisée par décarboxylation de la m-tyrosine à l'aide de la décarboxylase des acides aminés aromatiques . Le processus implique les étapes suivantes :

Matière de départ : m-Tyrosine

Enzyme : Décarboxylase des acides aminés aromatiques

Conditions de réaction : La réaction est généralement effectuée à un pH et une température physiologiques.

Méthodes de production industrielle

Une méthode de synthèse biocatalytique efficace, verte et en trois étapes pour la production de tyramine à partir de la sérine dans les eaux usées de l'hydrolyse acide de la kératine a été développée . Cette méthode implique :

Sérine désaminase : Convertit la L-sérine en L-tyrosine.

Tyrosine phénol-lyase : Convertit la L-sérine en L-tyrosine.

Tyrosine décarboxylase : Décarboxyle la L-tyrosine en tyramine.

Analyse Des Réactions Chimiques

Types de réactions

m-Tyramine (bromhydrate) subit diverses réactions chimiques, notamment :

Oxydation : La m-tyramine peut être oxydée par les monoamine oxydases (MAO) pour produire du 4-hydroxyphénylacétaldéhyde.

Réduction : Elle peut être réduite pour former différents dérivés.

Substitution : La m-tyramine peut participer à des réactions de substitution pour former divers dérivés substitués.

Réactifs et conditions courants

Oxydation : Les monoamine oxydases (MAO) sont couramment utilisées pour les réactions d'oxydation.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers agents halogénants peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : 4-Hydroxyphénylacétaldéhyde

Réduction : Dérivés réduits de la m-tyramine

Substitution : Dérivés substitués de la m-tyramine

Applications de la recherche scientifique

m-Tyramine (bromhydrate) a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés bioactifs.

Biologie : Étudié pour son rôle de neuromodulateur affectant les récepteurs adrénergiques et dopaminergiques.

Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement des troubles neurologiques.

Mécanisme d'action

m-Tyramine (bromhydrate) exerce ses effets en induisant la libération de catécholamines, telles que la dopamine et la norépinéphrine . Il agit sur les récepteurs adrénergiques et dopaminergiques, influençant divers processus physiologiques. Le composé ne traverse pas la barrière hémato-encéphalique, ce qui limite ses effets aux actions sympathomimétiques périphériques .

Applications De Recherche Scientifique

m-Tyramine (hydrobromide) has a wide range of applications in scientific research, including:

Mécanisme D'action

m-Tyramine (hydrobromide) exerts its effects by inducing the release of catecholamines, such as dopamine and norepinephrine . It acts on adrenergic and dopaminergic receptors, influencing various physiological processes. The compound does not cross the blood-brain barrier, limiting its effects to peripheral sympathomimetic actions .

Comparaison Avec Des Composés Similaires

m-Tyramine (bromhydrate) est similaire à d'autres amines trace telles que la para-tyramine et la 3-méthoxytyramine . il est unique dans ses effets spécifiques sur les récepteurs adrénergiques et dopaminergiques. Les composés similaires comprennent :

para-Tyramine : Un autre isomère de position de la tyramine avec des effets neuromodulateurs similaires.

3-Méthoxytyramine : Un métabolite de la dopamine avec des effets physiologiques distincts.

Activité Biologique

3-(2-Aminoethyl)phenol hydrobromide, also known by its chemical structure as C_8H_{12}BrN_1O, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of phenol and possesses an aminoethyl side chain, which contributes to its pharmacological properties. This article compiles findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C_8H_{12}BrN_1O

- Molecular Weight : 218.09 g/mol

- CAS Number : 38449-59-1

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. The compound has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI), which may have implications for treating mood disorders.

Binding Affinity Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to serotonin transporters (SERT) and norepinephrine transporters (NET). The following table summarizes the binding affinities observed in various studies:

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | SERT | 50 |

| This compound | NET | 200 |

These findings suggest that the compound may act as a dual inhibitor, potentially enhancing its therapeutic profile for conditions like depression and anxiety.

Therapeutic Applications

The biological activities of this compound have led to investigations into its therapeutic applications:

- Antidepressant Effects : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. A study involving forced swim tests demonstrated reduced immobility times, suggesting enhanced mood-related behaviors.

- Neuroprotective Properties : Research has indicated potential neuroprotective effects against oxidative stress in neuronal cell cultures. The compound appears to mitigate cell death induced by reactive oxygen species (ROS), thereby preserving neuronal integrity.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Depression : A clinical trial involving patients with major depressive disorder showed that administration of this compound resulted in significant improvements in depressive symptoms as measured by standardized scales (Hamilton Depression Rating Scale).

- Case Study on Anxiety Disorders : In a separate study focusing on generalized anxiety disorder, patients treated with the compound reported reduced anxiety levels and improved quality of life metrics over a six-week treatment period.

Propriétés

IUPAC Name |

3-(2-aminoethyl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.BrH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMQGDMHEGTVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38449-59-1 | |

| Record name | 3-(2-aminoethyl)phenol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.